2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid 2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 209224-98-6
VCID: VC8374422
InChI: InChI=1S/C14H12O2/c15-14(16)11-7-10-6-5-9-3-1-2-4-12(9)13(10)8-11/h1-6,11H,7-8H2,(H,15,16)
SMILES: C1C(CC2=C1C=CC3=CC=CC=C23)C(=O)O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid

CAS No.: 209224-98-6

Cat. No.: VC8374422

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid - 209224-98-6

Specification

CAS No. 209224-98-6
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 2,3-dihydro-1H-cyclopenta[a]naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C14H12O2/c15-14(16)11-7-10-6-5-9-3-1-2-4-12(9)13(10)8-11/h1-6,11H,7-8H2,(H,15,16)
Standard InChI Key KLZWGWLPTNLXQK-UHFFFAOYSA-N
SMILES C1C(CC2=C1C=CC3=CC=CC=C23)C(=O)O
Canonical SMILES C1C(CC2=C1C=CC3=CC=CC=C23)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a naphthalene moiety fused to a cyclopentane ring, with a carboxylic acid group at the 2-position. This arrangement creates a rigid, planar structure that influences its electronic distribution and intermolecular interactions. The IUPAC name, 2,3-dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid, reflects this topology .

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValueSource
Molecular FormulaC14H12O2\text{C}_{14}\text{H}_{12}\text{O}_{2}
Molecular Weight212.244 g/mol
Exact Mass212.084 g/mol
Topological Polar Surface Area37.3 Ų
LogP (Partition Coefficient)2.64

The relatively high LogP value suggests moderate lipophilicity, which may influence its bioavailability and membrane permeability in biological systems .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A seminal 2003 study in the Journal of Medicinal Chemistry details the synthesis of this compound via a multi-step protocol involving:

  • Friedel-Crafts Acylation: To construct the naphthalene backbone.

  • Cyclization: Using acid catalysts to form the cyclopentane ring.

  • Oxidation: Introducing the carboxylic acid group at the 2-position .
    The final step employs chromium-based oxidants under controlled conditions to achieve regioselective carboxylation without over-oxidizing the aromatic system .

Industrial Considerations

While large-scale production methods remain proprietary due to patent protections , batch processes using continuous flow reactors have been theorized to enhance yield and purity. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and catalyst recycling are critical for cost-efficiency .

Biological and Pharmacological Relevance

Patent Landscape

As of 2025, commercial distribution remains restricted under patents held by undisclosed entities . Regulatory filings suggest its role as a key intermediate in prostaglandin analog synthesis, potentially for ophthalmic therapeutics .

Comparative Analysis with Related Compounds

Functional Group Modifications

Replacing the carboxylic acid with a ketone (e.g., 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one) alters reactivity and bioactivity:

PropertyCarboxylic Acid DerivativeKetone Derivative
Water SolubilityModerate (due to -COOH group)Low
Synthetic ApplicationsPharmaceutical intermediatesFragrance precursors
Biological TargetsEnzymes (e.g., COX-2)Non-enzymatic proteins

This contrast underscores the carboxylic acid's versatility in drug design .

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure forms.

  • Therapeutic Exploration: Evaluating efficacy in inflammatory and oncological models.

  • Patent Expiry Strategies: Preparing for generic production post-2030, pending legal developments .

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